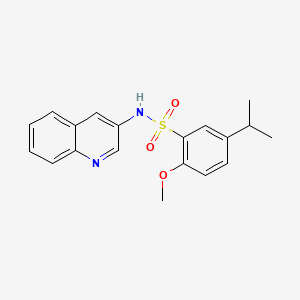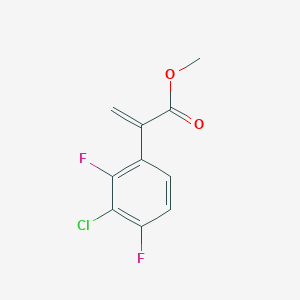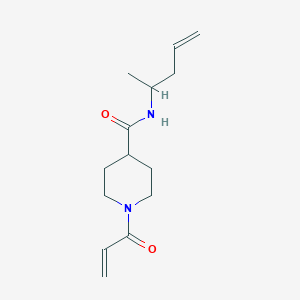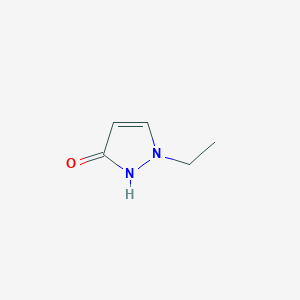
2-methoxy-5-(propan-2-yl)-N-(quinolin-3-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-5-(propan-2-yl)-N-(quinolin-3-yl)benzene-1-sulfonamide, also known as QNZ, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. QNZ is a quinoline-based compound that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
2-methoxy-5-(propan-2-yl)-N-(quinolin-3-yl)benzene-1-sulfonamide exerts its anti-inflammatory, anti-cancer, and anti-viral effects by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. This compound binds to the DNA-binding domain of NF-κB and prevents its translocation to the nucleus, thereby inhibiting the expression of its target genes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-viral effects in vitro and in vivo. It has been shown to reduce inflammation in animal models of arthritis and colitis. This compound has also been shown to inhibit tumor growth in animal models of cancer. Moreover, this compound has been shown to inhibit the replication of viruses such as HIV and HCV in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxy-5-(propan-2-yl)-N-(quinolin-3-yl)benzene-1-sulfonamide is a potent inhibitor of NF-κB and exhibits anti-inflammatory, anti-cancer, and anti-viral properties. However, it has some limitations for lab experiments. This compound is a small molecule inhibitor that may have off-target effects. Moreover, this compound may have limited solubility in aqueous solutions, which may affect its bioavailability.
Direcciones Futuras
For 2-methoxy-5-(propan-2-yl)-N-(quinolin-3-yl)benzene-1-sulfonamide research include the development of more potent and selective inhibitors of NF-κB, the optimization of this compound formulation for improved bioavailability, and the evaluation of this compound in clinical trials for its potential therapeutic applications. Moreover, this compound can be used as a tool compound to study the role of NF-κB in various cellular processes.
Métodos De Síntesis
2-methoxy-5-(propan-2-yl)-N-(quinolin-3-yl)benzene-1-sulfonamide can be synthesized using a multi-step reaction process. The first step involves the synthesis of 2-methoxy-5-nitrobenzenesulfonic acid, which is then converted to 2-methoxy-5-aminobenzenesulfonic acid. The second step involves the synthesis of 3-aminoquinoline, which is then coupled with 2-methoxy-5-aminobenzenesulfonic acid using a coupling reagent to form this compound.
Aplicaciones Científicas De Investigación
2-methoxy-5-(propan-2-yl)-N-(quinolin-3-yl)benzene-1-sulfonamide has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been studied for its anti-cancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Moreover, this compound has been shown to exhibit anti-viral properties by inhibiting the replication of viruses such as HIV and HCV.
Propiedades
IUPAC Name |
2-methoxy-5-propan-2-yl-N-quinolin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-13(2)14-8-9-18(24-3)19(11-14)25(22,23)21-16-10-15-6-4-5-7-17(15)20-12-16/h4-13,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHHTJBZVINLNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-Chlorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B3001871.png)
![2-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B3001872.png)

![(Z)-ethyl 4-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B3001876.png)
![N-(2-ethylphenyl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B3001877.png)
![3-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrole](/img/structure/B3001879.png)


![3-Cyano-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B3001883.png)

![Methyl 2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/structure/B3001888.png)